1,2-Benzisoxazole-3-carboximidamide is a chemical compound characterized by its unique structural features and potential applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of benzisoxazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 1,2-benzisoxazole-3-carboximidamide can be traced back to the broader category of benzisoxazole derivatives. These compounds are typically synthesized through various organic reactions involving aromatic compounds and nitrogen-containing functional groups. The development of methods for synthesizing benzisoxazole derivatives has been an active area of research since the late 20th century, with numerous studies focusing on optimizing yields and reaction conditions .
1,2-Benzisoxazole-3-carboximidamide is classified as a heterocyclic compound due to the presence of both carbon and nitrogen atoms in its ring structure. It is categorized under carboximidamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an imino group.
The synthesis of 1,2-benzisoxazole-3-carboximidamide can be achieved through several methods, primarily involving cyclization reactions. A notable approach includes the cyclization of substituted o-hydroxy ketoximes in the presence of bases like sodium hydroxide or pyridine. This method typically involves multiple steps:
Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction efficiency and yield. For instance, microwave irradiation has been reported to significantly reduce reaction times while maintaining high yields (up to 95%) for various benzisoxazole derivatives .
The molecular structure of 1,2-benzisoxazole-3-carboximidamide consists of a benzene ring fused with an isoxazole ring and a carboximidamide functional group at the 3-position. This configuration contributes to its chemical reactivity and biological activity.
Key molecular data include:
1,2-Benzisoxazole-3-carboximidamide can participate in several chemical reactions:
Technical details reveal that these reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields .
The mechanism of action for compounds like 1,2-benzisoxazole-3-carboximidamide often involves interaction with biological macromolecules such as proteins or nucleic acids. The imino group may facilitate hydrogen bonding or coordination with metal ions in enzymes, influencing their activity.
Research indicates that benzisoxazole derivatives can modulate enzyme activities and exhibit cytotoxic effects against cancer cell lines by disrupting cellular processes . Detailed studies using spectroscopy and crystallography have provided insights into these interactions.
Relevant data from spectral analyses (NMR, IR) confirm these properties and provide further characterization details .
1,2-Benzisoxazole-3-carboximidamide has several scientific uses:
Research continues to explore its full potential across these applications, highlighting its significance in drug discovery and development .
The 1,2-benzisoxazole scaffold stands as a quintessential example of a "privileged structure" in medicinal chemistry, defined by its consistent ability to yield high-affinity ligands for diverse biological targets. Its historical trajectory in drug discovery spans over four decades, marked by the clinical success of several pivotal therapeutics. The seminal breakthrough occurred with the development of zonisamide (3-(sulfamoylmethyl)-1,2-benzisoxazole), initially synthesized in 1972 and later approved in 1989 (Japan) and 2000 (USA) as a broad-spectrum anticonvulsant and adjunct therapy for Parkinson's disease. Zonisamide’s unique mechanism, involving sodium and T-type calcium channel modulation alongside carbonic anhydrase inhibition, underscored the scaffold's capacity for multitarget engagement [1] [5].
This success catalyzed intensive exploration of the benzisoxazole core for central nervous system (CNS) disorders. The 1990s witnessed the rise of risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[2,1-b]pyrimidin-4-one), a first-line atypical antipsychotic launched in 1993. Its efficacy against schizophrenia stemmed from potent dopamine D₂ and serotonin 5-HT₂A receptor antagonism, significantly reducing extrapyramidal side effects compared to typical antipsychotics. Subsequent optimization yielded paliperidone (9-hydroxyrisperidone, launched 2006) and iloperidone (4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propyl]-3-ethyl-1,2,3,4,6,7,8,9-octahydrobenzo[b][1,8]naphthyridin-5-one, launched 2009), expanding treatment options for schizophrenia and bipolar disorder [2] [5]. Beyond neurology and psychiatry, benzisoxazole derivatives demonstrated significant potential in antimicrobial therapy. Early research identified derivatives with potent activity against Gram-positive and Gram-negative pathogens. More recently, the naturally occurring 3,6-dihydroxy-1,2-benzisoxazole, isolated from Bradyrhizobium denitrificans, exhibited promising activity against multi-drug resistant Acinetobacter baumannii (MIC as low as 6.25 μg ml⁻¹), highlighting the scaffold's relevance in addressing contemporary antibiotic resistance crises [4].
Table 1: Clinically Significant 1,2-Benzisoxazole Derivatives and Their Therapeutic Applications
Compound Name | Key Structural Feature | Primary Therapeutic Area | Year of Approval/Key Development |
---|---|---|---|
Zonisamide | 3-(Sulfamoylmethyl) substitution | Epilepsy, Parkinson's disease | 1989 (Japan), 2000 (USA) |
Risperidone | 3-Piperidinyl-ethyl linkage | Schizophrenia, Bipolar disorder | 1993 |
Paliperidone | 9-Hydroxy metabolite of risperidone | Schizophrenia, Schizoaffective | 2006 |
Iloperidone | 3-Piperidinyl-propyl linkage + pyridobenzoxazine | Schizophrenia | 2009 |
3,6-Dihydroxy-1,2-benzisoxazole | Natural product, dihydroxy substitution | Antibacterial (vs. MDR A. baumannii) | Preclinical (2021) [4] |
This rich history solidifies the 1,2-benzisoxazole motif as a versatile and validated foundation for drug discovery across therapeutic domains. The transition from early serendipitous discoveries like zonisamide to rationally designed multi-target agents like iloperidone exemplifies the scaffold’s adaptability and enduring value [1] [2] [5].
The 1,2-benzisoxazole core (benzene fused to isoxazole at bonds 1 and 2) possesses inherent physicochemical and topological properties that confer exceptional versatility in molecular recognition, enabling polypharmacology – interaction with multiple biological targets. Key attributes include:
The structural significance translates directly to functional polypharmacology, enabling benzisoxazole derivatives to interact with diverse target classes:
Table 2: Impact of Structural Modifications on 1,2-Benzisoxazole Pharmacological Activity
Modification Site | Structural Change | Exemplary Impact on Activity (Based on SAR Studies) | Key Reference |
---|---|---|---|
C3 Position | -CH₂SO₂NH₂ (Zonisamide) | Anticonvulsant, Carbonyl anhydrase inhibition | [1] |
-CH₂CH₂-piperidine/piperazine (Risperidone, Paliperidone, Iloperidone) | Dopamine D₂ / Serotonin 5-HT₂A antagonism (Antipsychotic) | [2] [5] | |
-C(=NH)NH₂ (Carboximidamide) | Rational design target for enzyme inhibition (e.g., kinases, caspases) via H-bonding & charge interactions | N/A (Focus) | |
Spirocyclic fusion (e.g., Compound 20) | DNA gyrase inhibition (Antibacterial vs. S. aureus) | [1] | |
C6 Position | -OH (3,6-Dihydroxy-1,2-benzisoxazole) | Essential for potent anti-A. baumannii activity; acts as H-bond donor | [4] |
-OCH₃ | Significant reduction in anti-A. baumannii activity vs. -OH | [4] | |
-H, -Cl, -Br, -NO₂, -CH₃ | Modulate antimicrobial, antioxidant, anti-inflammatory activity depending on electronic nature (e.g., EWG favored for anti-inflammatory) | [1] | |
Isoxazole Nitrogen | Alkylation (e.g., Methyl - Compound 8/9) | Loss of conjugation & antibacterial activity | [4] |
Core Modification | Replacement with oxazolone (e.g., Compound 10) | Complete loss of antibacterial activity | [4] |
Rationale for 1,2-Benzisoxazole-3-carboximidamide: The carboximidamide group (-C(=NH)NH₂) strategically placed at the C3 position leverages the core's strengths. This highly polar, basic group (pKa ~11-12 for amidines) provides:
This specific modification transforms the benzisoxazole scaffold from a primarily CNS-focused or broad-spectrum antimicrobial pharmacophore into a structure rationally designed for potent, targeted enzyme inhibition, particularly for targets recognizing cationic, H-bonding motifs [1] [3] [5]. Its exploration represents the logical progression in exploiting the privileged nature of the 1,2-benzisoxazole core.
Table 3: Key Molecular Descriptors of 1,2-Benzisoxazole-3-carboximidamide
Property | Estimated Value/Role | Significance |
---|---|---|
Molecular Weight | ~161 g/mol | Favorable for drug-likeness (Typically <500 g/mol) |
cLogP (Predicted) | Low (e.g., < 1.0) | High polarity due to amidine; may impact membrane permeability |
H-Bond Donors | 2-3 (NH of amidine + potential NH⁺) | Key for target binding; impacts solubility |
H-Bond Acceptors | 3-4 (Isoxazole N/O, amidine N) | Key for target binding; impacts solubility |
pKa (Amidine Group) | ~11-12 | Protonated at physiological pH, enabling ionic interactions |
Rotatable Bonds | 1 (Amidine C-N bond?) | Generally low, potentially favoring rigidity |
Topological PSA | High (>80 Ų) | Indicates high polarity; significant for permeability and solubility predictions |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3